molecular formula C12H16N2O4 B14504445 Diethyl 2,5-dicyanohexanedioate CAS No. 64661-04-7

Diethyl 2,5-dicyanohexanedioate

Cat. No.: B14504445
CAS No.: 64661-04-7
M. Wt: 252.27 g/mol
InChI Key: IOCKJOYZZOTSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,5-dicyanohexanedioate is an organic compound with the molecular formula C12H16N2O4. It is a dicarboxylate ester with two cyano groups attached to the hexanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dicyanohexanedioate can be synthesized through the cyanoacetylation of diethyl malonate. The reaction typically involves the treatment of diethyl malonate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dicyanohexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,5-dicyanohexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of diethyl 2,5-dicyanohexanedioate involves its ability to participate in various chemical reactions due to the presence of reactive cyano and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-dicyanohexanedioate is unique due to the presence of both ester and cyano groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

CAS No.

64661-04-7

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

diethyl 2,5-dicyanohexanedioate

InChI

InChI=1S/C12H16N2O4/c1-3-17-11(15)9(7-13)5-6-10(8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3

InChI Key

IOCKJOYZZOTSPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C#N)C(=O)OCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.